molecular formula C7H4Br2FNO2 B1434055 1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene CAS No. 1820613-94-2

1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene

Cat. No. B1434055
M. Wt: 312.92 g/mol
InChI Key: IEDUCLXNKAWOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H4Br2FNO2 and a molecular weight of 312.92 . It is a product offered by several chemical manufacturers .


Molecular Structure Analysis

The InChI code for 1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene is 1S/C7H4Br2FNO2/c1-3-4(8)2-5(11(12)13)7(10)6(3)9/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene (di­bromo­nitro­toluene) has been studied for its unique crystallographic properties. It crystallizes with two independent molecules in the asymmetric unit, showcasing various atomic deviations and alignments. Intriguingly, the molecules in the crystal are linked via C—H⋯Br hydrogen bonds and feature weak π–π interactions, indicating potential applications in material science for understanding molecular stacking and interaction dynamics (Medjroubi et al., 2016).

Molecular Interactions and Electron Attachment

The compound has been included in studies related to electron attachment and anion states. Research on its derivatives has explored the behavior of long-lived negative ions and their dissociation, which could have implications in fields like radiation chemistry and materials science (Asfandiarov et al., 2007).

Chemical Synthesis and Modification

It has been used as a starting material in the synthesis of complex organic compounds, indicating its utility in organic synthesis and pharmaceutical development. For instance, its derivative was used in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, highlighting its potential in medicinal chemistry (Xun & Qing-ping, 2004).

Structural Comparison and Computational Chemistry

Comparative studies of its structure with other nitrobenzene derivatives have been conducted to understand intermolecular energies of interaction, which are crucial for designing materials with specific properties (Bosch et al., 2022).

properties

IUPAC Name

1,3-dibromo-4-fluoro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO2/c1-3-4(8)2-5(11(12)13)7(10)6(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDUCLXNKAWOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245107
Record name Benzene, 1,3-dibromo-4-fluoro-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene

CAS RN

1820613-94-2
Record name Benzene, 1,3-dibromo-4-fluoro-2-methyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820613-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dibromo-4-fluoro-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene
Reactant of Route 3
1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.